molecular formula C11H10F3N B2701628 4-[3-(Trifluoromethyl)phenyl]butanenitrile CAS No. 1057676-06-8

4-[3-(Trifluoromethyl)phenyl]butanenitrile

Cat. No.: B2701628
CAS No.: 1057676-06-8
M. Wt: 213.203
InChI Key: MJLKOKAURMZPFG-UHFFFAOYSA-N
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Description

4-[3-(Trifluoromethyl)phenyl]butanenitrile is an organic compound with the molecular formula C11H10F3N. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanenitrile chain. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which enhances its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)phenyl]butanenitrile typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with butanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)phenyl]butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 4-[3-(trifluoromethyl)phenyl]butanoic acid or 4-[3-(trifluoromethyl)phenyl]butanone.

    Reduction: Formation of 4-[3-(trifluoromethyl)phenyl]butylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-[3-(Trifluoromethyl)phenyl]butanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity with biological targets. The exact pathways and molecular targets vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(Trifluoromethyl)phenyl]butanoic acid
  • 4-[3-(Trifluoromethyl)phenyl]butanone
  • 4-[3-(Trifluoromethyl)phenyl]butylamine

Uniqueness

4-[3-(Trifluoromethyl)phenyl]butanenitrile is unique due to the presence of both a nitrile group and a trifluoromethyl group, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Compared to its analogs, the nitrile group provides additional versatility in chemical transformations, such as reduction to amines or hydrolysis to carboxylic acids.

Properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c12-11(13,14)10-6-3-5-9(8-10)4-1-2-7-15/h3,5-6,8H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLKOKAURMZPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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